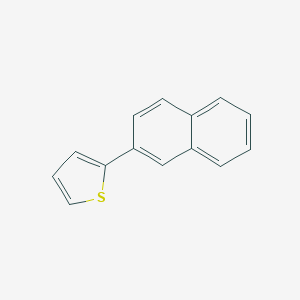

2-(2-Naphthyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Naphthyl)thiophene is a useful research compound. Its molecular formula is C14H10S and its molecular weight is 210.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

The use of 2-(2-Naphthyl)thiophene in organic semiconductors has been extensively studied. Its incorporation into oligothiophene-based materials has shown promise for high-performance electronic devices. For instance, a study synthesized a highly substituted thiophene derivative (1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one) which demonstrated enhanced electron transport capabilities due to structural modifications that improved molecular stacking and crystallinity .

Table 1: Properties of this compound Derivatives in Organic Semiconductors

| Property | Value | Reference |

|---|---|---|

| Electron Mobility | Up to 0.5 cm²/V·s | |

| Energy Level (HOMO/LUMO) | -5.3 eV / -3.0 eV | |

| Optical Anisotropy | High |

Photovoltaic Applications

In the realm of photovoltaics, this compound has been utilized as a building block for donor-acceptor systems in organic solar cells. Its unique electronic properties allow for efficient light absorption and charge separation. Recent developments have focused on synthesizing novel conjugated polymers incorporating this compound, leading to improved efficiency in dye-sensitized solar cells .

Table 2: Performance Metrics of Solar Cells Utilizing this compound

| Metric | Value | Reference |

|---|---|---|

| Power Conversion Efficiency | Up to 12% | |

| Fill Factor | 0.65 | |

| Short-Circuit Current Density | 20 mA/cm² |

Biosensing Applications

The versatility of this compound extends to biosensing technologies. Its functionalized derivatives have been employed as components in electrochemical biosensors for detecting various biological analytes, such as hydrogen peroxide and phthalate esters. These sensors exhibit rapid response times and low detection limits, making them suitable for medical diagnostics and environmental monitoring .

Table 3: Performance of Biosensors Using this compound Derivatives

| Analyte | Detection Limit (LOD) | Response Time | Reference |

|---|---|---|---|

| Hydrogen Peroxide | 0.24 mM | <5 seconds | |

| Phthalate Esters | 12.5 pM | Fast |

Case Study 1: Organic Field-Effect Transistors (OFETs)

A recent study investigated the application of this compound in organic field-effect transistors (OFETs). The researchers found that devices fabricated with this compound exhibited high mobility and stability under ambient conditions, making them suitable for flexible electronics applications.

Case Study 2: Photodetectors

Another case study focused on the integration of this compound into photodetector systems. The results indicated that devices utilizing this compound achieved significant improvements in sensitivity and response time compared to traditional materials.

Eigenschaften

Molekularformel |

C14H10S |

|---|---|

Molekulargewicht |

210.3g/mol |

IUPAC-Name |

2-naphthalen-2-ylthiophene |

InChI |

InChI=1S/C14H10S/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-10H |

InChI-Schlüssel |

LJLVEEXIZQMBSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.